molecular formula C18H28O4 B12842233 Idebenone Impurity A

Idebenone Impurity A

Cat. No.: B12842233
M. Wt: 308.4 g/mol
InChI Key: HGFHDDZTYRESGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idebenone Impurity A, also known as dihydroidebenone, is a derivative of idebenone, a synthetic analogue of coenzyme Q10 (ubiquinone). Idebenone was initially developed for the treatment of cognitive disturbances and Alzheimer’s disease. This compound is known for its neuroprotective and nootropic properties, and it inhibits lipid peroxidation by rat brain homogenates .

Chemical Reactions Analysis

Idebenone Impurity A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxydecyl side chain to a corresponding ketone or aldehyde. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinone ring can be reduced to a hydroquinone form using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzoquinone ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Idebenone Impurity A has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and characterization of idebenone and its impurities.

    Biology: It is studied for its neuroprotective effects and its ability to inhibit lipid peroxidation in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease, Friedreich’s ataxia, and Leber’s hereditary optic neuropathy.

    Industry: It is used in the development and quality control of pharmaceutical formulations containing idebenone

Mechanism of Action

The mechanism of action of Idebenone Impurity A involves its interaction with the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons directly to complex III, thereby bypassing complex I. This helps in increasing ATP production, reducing free radicals, and inhibiting lipid peroxidation. The compound’s antioxidant function is critically dependent on its reduction to idebenol without the creation of unstable intermediates .

Comparison with Similar Compounds

Idebenone Impurity A is similar to other ubiquinone derivatives, such as:

This compound stands out due to its specific neuroprotective effects and its ability to inhibit lipid peroxidation, making it a valuable compound in scientific research and pharmaceutical development.

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3

InChI Key

HGFHDDZTYRESGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.